molecular formula C17H19ClN2O B2482757 N-[[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl]-1-(cyclohexen-1-yl)methanamine CAS No. 2418666-81-4

N-[[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl]-1-(cyclohexen-1-yl)methanamine

Cat. No.: B2482757
CAS No.: 2418666-81-4
M. Wt: 302.8
InChI Key: QGAYAXZDAAMQJT-UHFFFAOYSA-N
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Description

N-[[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl]-1-(cyclohexen-1-yl)methanamine is a synthetic chemical compound of significant interest in advanced medicinal and organic chemistry research. Its molecular architecture, featuring a 4-chlorophenyl-substituted isoxazole ring linked to a cyclohexenemethylamine group, presents a versatile scaffold for the design and development of novel bioactive molecules. Researchers are exploring this compound primarily as a key synthetic intermediate or a core structural template in pharmaceutical development. The isoxazole ring is a known pharmacophore found in compounds with a wide range of biological activities . The specific structural motifs present in this molecule make it a valuable candidate for probing structure-activity relationships (SAR), particularly in the study of new enzyme inhibitors and receptor modulators. Investigations may focus on its potential interaction with various biological targets, leveraging the chlorophenyl group for hydrophobic binding and the amine functionality for salt bridge formation or hydrogen bonding. This compound is intended for use in strictly controlled laboratory environments to facilitate the discovery of new chemical entities and the expansion of synthetic methodology. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-1-(cyclohexen-1-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O/c18-15-8-6-14(7-9-15)17-10-16(20-21-17)12-19-11-13-4-2-1-3-5-13/h4,6-10,19H,1-3,5,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGAYAXZDAAMQJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CNCC2=NOC(=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl]-1-(cyclohexen-1-yl)methanamine typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced to the oxazole ring.

    Attachment of the Cyclohexenyl Moiety: The final step involves the coupling of the cyclohexenyl group to the oxazole-chlorophenyl intermediate, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and high-throughput screening can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl]-1-(cyclohexen-1-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction can produce saturated heterocycles.

Scientific Research Applications

N-[[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl]-1-(cyclohexen-1-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl]-1-(cyclohexen-1-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

(4-Chlorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine Hydrochloride ()

  • Molecular Formula : C₁₀H₁₁Cl₂N₃O
  • Molecular Weight : 260.12 g/mol
  • Key Features : Replaces the isoxazole with a 1,2,4-oxadiazole ring and substitutes the cyclohexenyl group with a methyl group. The hydrochloride salt enhances solubility.

[5-(3-Methoxyphenyl)-1,2-oxazol-3-yl]methanamine Hydrochloride ()

  • Molecular Formula : C₁₁H₁₃ClN₂O₂
  • Molecular Weight : 240.69 g/mol
  • Key Features : Substitutes the 4-chlorophenyl group with a 3-methoxyphenyl moiety, introducing electron-donating methoxy groups. The absence of a cyclohexenyl group reduces lipophilicity.
  • Significance : Methoxy groups may enhance metabolic stability but reduce membrane permeability compared to chlorophenyl derivatives .

(5-(p-Tolyl)isoxazol-3-yl)methanamine ()

  • Molecular Formula : C₁₁H₁₂N₂O
  • Molecular Weight : 188.23 g/mol
  • Key Features : Replaces 4-chlorophenyl with p-tolyl (4-methylphenyl), eliminating halogen-mediated hydrophobic interactions.

N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide ()

  • Molecular Formula : C₂₁H₁₈ClN₄O₂
  • Molecular Weight : 393.11 g/mol
  • Key Features : Utilizes a triazole ring instead of isoxazole and incorporates a naphthyloxy group. The acetamide linkage distinguishes it from amine-based analogues.
  • Significance : The triazole ring offers stronger hydrogen-bonding capacity, while the naphthyl group enhances π-π stacking interactions .

Comparative Analysis

Property Target Compound Oxadiazole Analogue () Methoxy Analogue () p-Tolyl Analogue () Triazole Analogue ()
Core Heterocycle 1,2-Isoxazole 1,2,4-Oxadiazole 1,2-Isoxazole 1,2-Isoxazole 1,2,3-Triazole
Aryl Substituent 4-Chlorophenyl 4-Chlorophenyl 3-Methoxyphenyl 4-Methylphenyl (p-tolyl) 4-Chlorophenyl
Amine Substituent Cyclohexenylmethyl Methyl None (free amine) None (free amine) Naphthyloxy-methyl
Molecular Weight (g/mol) 293.79 260.12 240.69 188.23 393.11
Lipophilicity (Predicted) High (cyclohexenyl group) Moderate Low to moderate Moderate High (naphthyl group)
Synthetic Route Not explicitly detailed 1,3-Dipolar cycloaddition Click chemistry Cyclocondensation 1,3-Dipolar cycloaddition

Key Research Findings

  • Impact of Halogenation: The 4-chlorophenyl group in the target compound enhances lipophilicity and may improve blood-brain barrier penetration compared to non-halogenated analogues like the p-tolyl derivative .
  • Heterocycle Influence : Isoxazole rings (as in the target compound) exhibit moderate dipole moments, while oxadiazoles () and triazoles () offer distinct electronic profiles, affecting binding to targets like kinases or GPCRs.

Biological Activity

N-[[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl]-1-(cyclohexen-1-yl)methanamine, a compound with significant potential in pharmacology, has been the subject of various studies assessing its biological activity. This article provides a comprehensive overview of its biological properties, focusing on its antimicrobial, enzyme inhibitory, and potential therapeutic effects.

Chemical Structure and Properties

The compound features a unique structure characterized by an oxazole ring and a chlorophenyl moiety, which contribute to its biological activities. The structural formula can be represented as:

N 5 4 Chlorophenyl 1 2 oxazol 3 yl methyl 1 cyclohexen 1 yl methanamine\text{N 5 4 Chlorophenyl 1 2 oxazol 3 yl methyl 1 cyclohexen 1 yl methanamine}

Key Structural Components:

  • Oxazole Ring: Known for various bioactivities.
  • Chlorophenyl Group: Enhances lipophilicity and potential receptor interactions.
  • Cyclohexenyl Moiety: May influence the compound's binding affinity to biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit varying degrees of antibacterial activity. For instance, studies have shown that derivatives containing oxazole rings demonstrate moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacterial StrainInhibition Zone (mm)IC50 (µM)
Compound ASalmonella typhi152.14
Compound BBacillus subtilis180.63
Compound CE. coli106.28

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. Such activities are crucial in developing treatments for neurodegenerative diseases and managing conditions like urinary tract infections.

Table 2: Enzyme Inhibition Assays

EnzymeCompound NameInhibition (%)IC50 (µM)
AcetylcholinesteraseN-[...]-methanamine851.21
UreaseN-[...]-methanamine902.14

The biological activity of this compound can be attributed to its ability to interact with specific targets in microbial cells and enzymes:

  • Antibacterial Mechanism: The oxazole moiety may disrupt bacterial cell wall synthesis or function by interfering with essential metabolic pathways.
  • Enzyme Inhibition: The compound likely binds to the active sites of AChE and urease, preventing substrate access and leading to decreased enzyme activity.

Case Studies

Several studies have highlighted the efficacy of similar compounds in clinical settings:

  • Study on Neuroprotective Effects: A study demonstrated that oxazole derivatives improved cognitive functions in animal models by inhibiting AChE activity .
  • Urease Inhibitors in Clinical Trials: Compounds with similar structures have shown promise as urease inhibitors in treating infections caused by urease-producing bacteria .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can reaction conditions (e.g., solvent, temperature) be optimized for higher yield?

  • Methodology : Synthesis typically involves cyclization reactions between precursors containing the 1,2-oxazole and cyclohexenyl moieties. Key steps include:

  • Formation of the oxazole ring via condensation of nitrile oxides with alkynes .
  • Functionalization of the methylamine group using reductive amination or nucleophilic substitution .
  • Optimization : Use polar aprotic solvents (e.g., DMF) at 80–100°C to enhance reaction rates, and monitor purity via HPLC .

Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?

  • Analytical Workflow :

  • NMR Spectroscopy : Assign peaks for the 4-chlorophenyl group (δ 7.3–7.5 ppm) and cyclohexenyl protons (δ 5.5–5.7 ppm) .
  • X-Ray Crystallography : Resolve bond lengths and angles (e.g., C-N bonds in the oxazole ring: ~1.28 Å) using software like ORTEP-3 .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ at m/z 331.1) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions between experimental NMR data and computational predictions (e.g., DFT calculations)?

  • Approach :

  • Re-evaluate solvent effects (e.g., chloroform vs. DMSO) on chemical shifts using tools like Gaussian or ORCA .
  • Compare experimental data with structurally analogous compounds (e.g., 5-(4-chlorophenyl)-1,3,4-oxadiazole derivatives) to identify systematic deviations .
  • Validate computational models with high-resolution crystallographic data .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

  • Experimental Design :

  • Synthesize analogs with modified substituents (e.g., replacing 4-chlorophenyl with 4-methylphenyl) and test in vitro bioactivity .
  • Use molecular docking to predict interactions with target proteins (e.g., kinases or GPCRs) .
  • Compare IC50 values of derivatives in enzyme inhibition assays to map critical functional groups .

Q. What experimental protocols are effective for analyzing stability under varying pH and temperature conditions?

  • Protocol :

  • Conduct accelerated stability studies (40°C/75% RH) and monitor degradation via HPLC .
  • Use LC-MS to identify degradation products (e.g., hydrolysis of the oxazole ring under acidic conditions) .
  • Compare stability profiles with structurally similar compounds (e.g., 1,2,4-oxadiazole derivatives) to infer degradation pathways .

Q. How can researchers address discrepancies in bioactivity data between in vitro and in vivo models for this compound?

  • Resolution Strategy :

  • Validate in vitro assays using positive controls (e.g., known kinase inhibitors) .
  • Adjust pharmacokinetic parameters (e.g., bioavailability) via formulation changes (e.g., liposomal encapsulation) .
  • Cross-reference metabolic stability data (e.g., microsomal half-life) to explain reduced in vivo efficacy .

Data Contradiction Analysis

Q. How should conflicting crystallographic data (e.g., bond length variations) be interpreted for this compound?

  • Guidelines :

  • Compare with high-resolution datasets (R factor < 0.05) from analogous structures (e.g., N-(4-chlorophenyl) oxadiazole derivatives) .
  • Account for thermal motion artifacts using anisotropic displacement parameters in refinement software .
  • Verify hydrogen bonding patterns (e.g., C=O···H-N interactions) to confirm conformational stability .

Q. What methodologies are robust for reconciling divergent cytotoxicity results across cell lines?

  • Recommendations :

  • Normalize data using cell viability controls (e.g., MTT assay with untreated cells) .
  • Test compound solubility in culture media via dynamic light scattering (DLS) to rule out aggregation artifacts .
  • Perform transcriptomic profiling to identify cell line-specific resistance mechanisms .

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